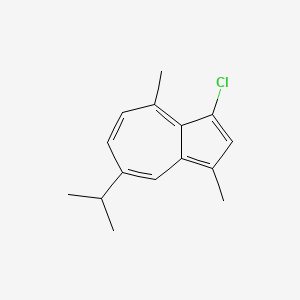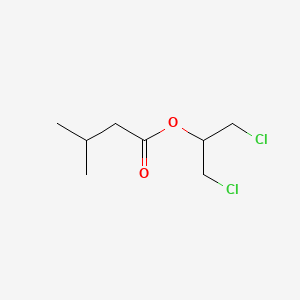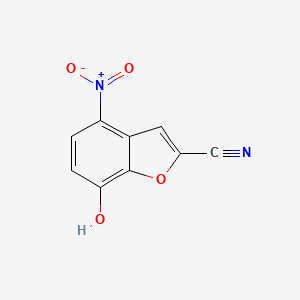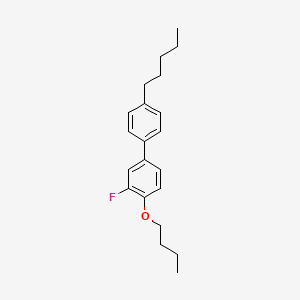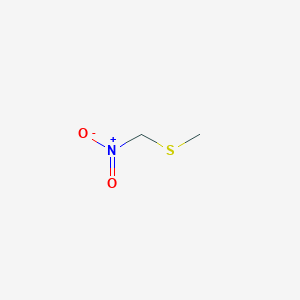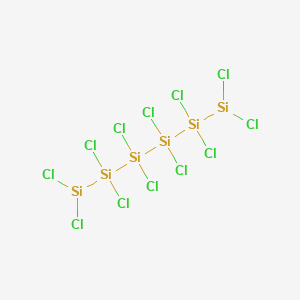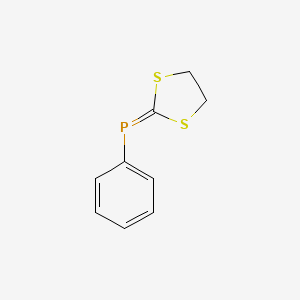
3,5-Dihydroxy-4-oxopentanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dihydroxy-4-oxopentanal is an organic compound that belongs to the class of aldehydes. It contains both hydroxyl and carbonyl functional groups, making it a versatile molecule in organic synthesis. The presence of these functional groups allows it to participate in various chemical reactions, making it valuable in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,5-Dihydroxy-4-oxopentanal can be synthesized through several methods. One common approach involves the oxidation of 5-hydroxypentan-2-one using Swern oxidation. This method typically employs reagents such as oxalyl chloride and dimethyl sulfoxide (DMSO) in the presence of a base like triethylamine .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes using similar reagents but optimized for higher yields and efficiency. The choice of reagents and conditions can vary depending on the desired purity and scale of production.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dihydroxy-4-oxopentanal undergoes various types of chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Acid chlorides or anhydrides can be used to form esters, while alkyl halides can be used for ether formation.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers and esters.
Applications De Recherche Scientifique
3,5-Dihydroxy-4-oxopentanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used in the study of metabolic pathways involving aldehydes and alcohols.
Industry: Used in the production of fine chemicals and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of 3,5-Dihydroxy-4-oxopentanal involves its ability to participate in nucleophilic addition reactions due to the presence of the carbonyl group. The hydroxyl groups can also engage in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. These properties make it a valuable intermediate in various chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxy-4-oxopentanal: Similar structure but with one less hydroxyl group.
4-Oxopentanal: Lacks the hydroxyl groups present in 3,5-Dihydroxy-4-oxopentanal.
5-Hydroxypentan-2-one: Precursor in the synthesis of this compound.
Uniqueness
This compound is unique due to the presence of both hydroxyl and carbonyl groups, allowing it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
88499-42-7 |
|---|---|
Formule moléculaire |
C5H8O4 |
Poids moléculaire |
132.11 g/mol |
Nom IUPAC |
3,5-dihydroxy-4-oxopentanal |
InChI |
InChI=1S/C5H8O4/c6-2-1-4(8)5(9)3-7/h2,4,7-8H,1,3H2 |
Clé InChI |
ABHWXAPFZLYHJU-UHFFFAOYSA-N |
SMILES canonique |
C(C=O)C(C(=O)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


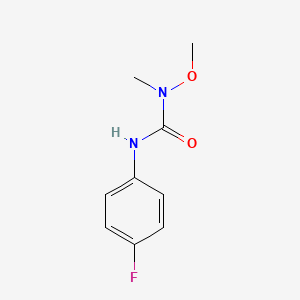
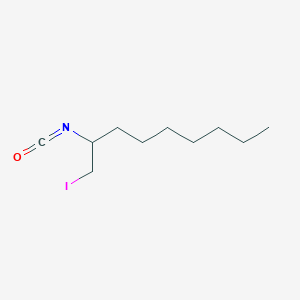
![1-{1-[(4-Methoxyphenyl)sulfanyl]-2-methyl-2-phenylpropyl}-1H-imidazole](/img/structure/B14384469.png)
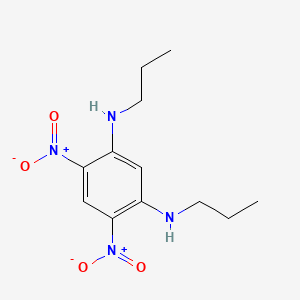

![N-[2-(3-Hydroxypropoxy)-5-nitrophenyl]acetamide](/img/structure/B14384477.png)
